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Core Concept: Targeting Bruton's Tyrosine Kinase in Autoimmunity

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Compound of Interest				
Compound Name:	Edralbrutinib			
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Autoimmune diseases arise from a dysregulated immune system that targets the body's own tissues. B cells play a central role in the pathology of many of these conditions through the production of autoantibodies, antigen presentation, and secretion of inflammatory cytokines.[1] [2] Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[3][4][5] Beyond its role in B cells, BTK is also involved in the activation of myeloid cells, such as macrophages and mast cells, through Fc receptor (FcR) signaling, contributing to inflammatory processes.[3][6][7]

Given its pivotal role in both adaptive and innate immunity, BTK has emerged as a highly attractive therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE).[1][3]

Introduction to Edralbrutinib

Edralbrutinib (also known as TG-1701 and SAR442168/Tolebrutinib) is an orally available, potent, and highly selective, irreversible inhibitor of Bruton's tyrosine kinase.[8][9][10] Its high specificity is designed to maximize therapeutic efficacy while minimizing off-target effects often associated with first-generation BTK inhibitors.[1] **Edralbrutinib** is under investigation for various B-cell malignancies and autoimmune diseases.[10][11]

Mechanism of Action

Edralbrutinib functions by forming a covalent, irreversible bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the BTK enzyme.[5] This permanent

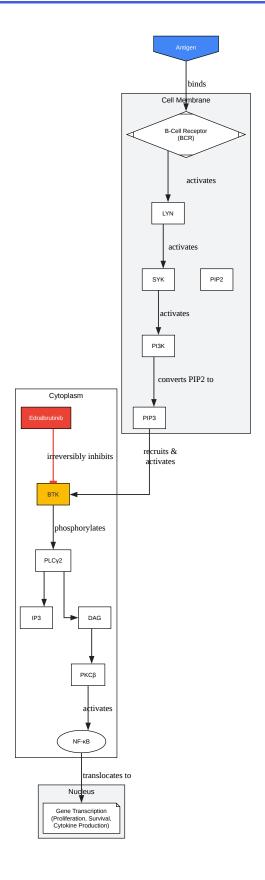


binding inactivates the kinase, effectively shutting down downstream signaling cascades. By blocking the BTK signaling pathway, **Edralbrutinib** inhibits the activation, proliferation, and survival of B lymphocytes and modulates the function of myeloid cells, thereby interrupting key pathological processes in autoimmune diseases.[3][12]

BTK Signaling Pathway and Edralbrutinib's Point of Intervention

The B-cell receptor signaling cascade is a complex process initiated by antigen binding. This triggers a series of phosphorylation events, with BTK acting as a crucial signal amplifier. Its activation leads to the mobilization of intracellular calcium and the activation of transcription factors like NF-kB, which are vital for B-cell function.[4][13]





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Caption: BTK signaling pathway in B cells and the inhibitory action of **Edralbrutinib**.



Quantitative Preclinical Data

Edralbrutinib demonstrates high potency and selectivity for BTK in preclinical evaluations. The following table summarizes key quantitative metrics from in vitro and in vivo studies of **Edralbrutinib** and other relevant second-generation BTK inhibitors.

Parameter	Value	Compound	Assay/Model	Reference
Binding Affinity (Kd)	3 nmol/L	Edralbrutinib (TG-1701)	In vitro binding assay	[9]
IC50 (BTK)	8 nM	AEG42766	In vitro kinase assay	[14]
EC50 (Human B-cells)	0.4 nM	AEG42766	IgM-mediated proliferation	[14]
EC50 (Murine Splenocytes)	0.8 nM	AEG42766	IgM-mediated proliferation	[14]
In Vivo Efficacy	Near-complete disease inhibition	Evobrutinib	RA and SLE mouse models	[15]
Effective BTK Occupancy	~80% (mean)	Evobrutinib	RA and SLE mouse models	[15]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the evaluation of BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

- Reagents: Recombinant human BTK protein, kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound (Edralbrutinib).
- Procedure: a. Serially dilute **Edralbrutinib** in DMSO to create a range of concentrations. b. In a 96-well plate, add recombinant BTK protein to each well containing the kinase buffer. c.

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Add the diluted **Edralbrutinib** or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. f. Terminate the reaction. g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based method.

Data Analysis: Plot the percentage of inhibition against the logarithm of the Edralbrutinib
concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value,
which represents the concentration of the inhibitor required to reduce enzyme activity by
50%.

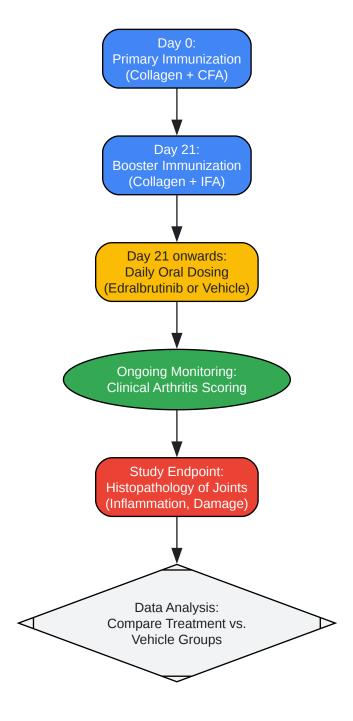
In Vivo Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model for rheumatoid arthritis to assess the in vivo efficacy of therapeutic agents.[2]

- Animal Strain: DBA/1 mice are commonly used due to their susceptibility to CIA.
- Induction Protocol: a. Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
 b. Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.
- Treatment Protocol: a. Begin oral administration of **Edralbrutinib** or vehicle control daily, starting from the day of the booster immunization or upon the first signs of arthritis. b. Dosing continues for a predetermined period (e.g., 2-3 weeks).
- Efficacy Assessment: a. Clinical Scoring: Monitor mice regularly (e.g., 3 times per week) for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16. b. Histopathology: At the end of the study, collect ankle and knee joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
- Data Analysis: Compare the mean arthritis scores and histopathological scores between the
 Edralbrutinib-treated and vehicle-treated groups using appropriate statistical tests (e.g.,



two-way ANOVA for clinical scores, Mann-Whitney U test for histology).



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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.

BTK Occupancy Assay



This pharmacodynamic assay measures the percentage of BTK enzyme that is bound by an irreversible inhibitor in a biological sample (e.g., peripheral blood mononuclear cells - PBMCs). [16]

- Sample Collection: Collect whole blood from subjects at various time points before and after Edralbrutinib administration. Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
- Cell Lysis: Lyse the isolated PBMCs to release intracellular proteins, including BTK.
- Measurement of Free and Total BTK: a. Several methods exist, including ELISA-based and
 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[17][18][19] b.
 Principle: Use two parallel measurements. i. Total BTK: Use a pair of antibodies that bind to
 different epitopes of BTK to quantify the total amount of the protein, regardless of whether it
 is bound to the drug. ii. Free BTK: Use a biotinylated probe that mimics the drug and binds to
 the same Cys481 site on unoccupied BTK. This probe is then detected, for example, by a
 streptavidin-conjugated fluorophore.
- Calculation: a. The fraction of occupied BTK is calculated using a formula that normalizes post-dose free and total BTK levels to their pre-dose baseline values. b. Formula: %
 Occupancy = (1 ([Free BTK]post-dose / [Total BTK]post-dose) / ([Free BTK]pre-dose / [Total BTK]pre-dose)) * 100.[16]
- Data Analysis: Plot BTK occupancy over time to understand the duration of target engagement following drug administration.

Clinical Development in Autoimmune Disease

Edralbrutinib (as SAR442168/Tolebrutinib) has been evaluated in clinical trials for relapsing multiple sclerosis (MS).

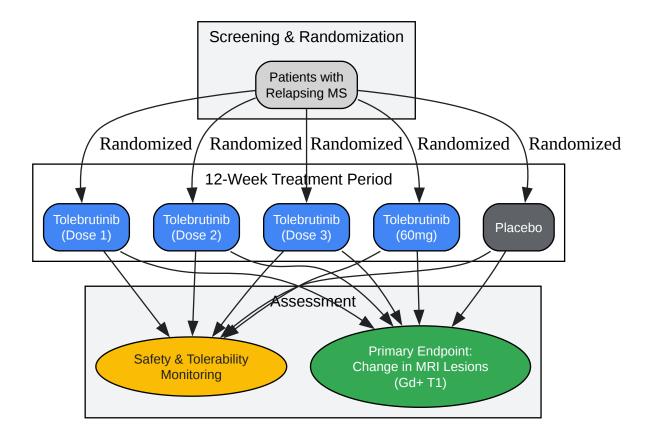
Summary of Phase 2b Trial in Relapsing MS (NCT03996291)

A randomized, double-blind, placebo-controlled Phase 2b study was conducted to assess the dose-response relationship, efficacy, and safety of Tolebrutinib in patients with relapsing forms of MS.[10][20]



Endpoint	Dose	Result	Relative Reduction vs. Placebo	p-value	Reference
Primary: New Gd- enhancing T1 lesions	60 mg	Significant reduction	85%	0.03	[10]
Secondary: New or enlarging T2 lesions	60 mg	Significant reduction	89%	<0.0001	[10]

Safety and Tolerability: The treatment showed an acceptable safety and tolerability profile across all tested doses during the study period.[21] Long-term safety is being assessed in extension studies.[22]





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Caption: Simplified logical diagram of the Phase 2b dose-finding study design.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The PK/PD profile of irreversible BTK inhibitors is unique. While the drug may be cleared from the plasma relatively quickly, its pharmacodynamic effect (BTK inhibition) is long-lasting due to the covalent binding.[15]

PK/PD Parameter	Value	Compound	Subject	Reference
Absorption (Tmax)	~0.5 - 1 hour	Evobrutinib, Branebrutinib	Healthy Volunteers	[16][23]
Plasma Half-life (t½)	~1.2 - 2 hours	Branebrutinib, Evobrutinib	Healthy Volunteers	[16][23]
Brain Penetrance	Yes	Tolebrutinib	Preclinical/Phase	[10]
BTK Occupancy (Peak)	>90%	Evobrutinib (≥200mg single dose)	Healthy Volunteers	[16]
BTK Occupancy (Peak)	100%	Branebrutinib (10mg single dose)	Healthy Volunteers	[23]
BTK Occupancy (Duration)	>50% at 96 hours	Evobrutinib (≥100mg single dose)	Healthy Volunteers	[16]
BTK Occupancy Half-life	115 - 154 hours	Branebrutinib	Healthy Volunteers	[23]

Note: Data for specific BTK inhibitors are used to illustrate the typical profile of this drug class, as detailed public data for **Edralbrutinib** can be limited.



Conclusion and Future Directions

Edralbrutinib is a highly selective, next-generation irreversible BTK inhibitor with significant potential for the treatment of autoimmune diseases. Its mechanism of action targets a central node in B-cell and myeloid cell activation, offering a compelling therapeutic strategy. Preclinical data demonstrate high potency, and clinical trials in multiple sclerosis have shown promising efficacy in reducing inflammatory disease activity.

Future research will likely focus on:

- Broadening Indications: Investigating the efficacy and safety of Edralbrutinib in other autoimmune diseases like rheumatoid arthritis, lupus, and Sjögren's syndrome.
- Long-Term Outcomes: Evaluating the impact of sustained BTK inhibition on disability progression and neurodegeneration in MS.
- Combination Therapies: Exploring the potential synergistic effects of Edralbrutinib with other immunomodulatory agents.

The continued development of **Edralbrutinib** and other BTK inhibitors represents a promising frontier in providing more targeted and effective treatments for patients with autoimmune disorders.

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